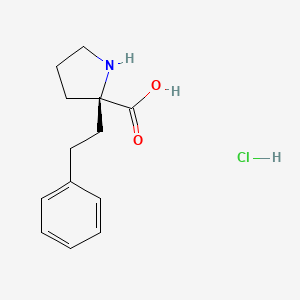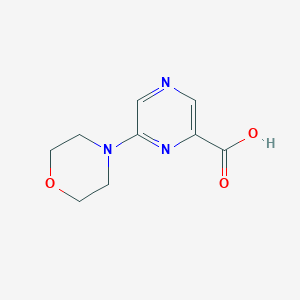![molecular formula C10H9NO2S B1586178 Methyl 5-aminobenzo[b]thiophene-2-carboxylate CAS No. 20699-85-8](/img/structure/B1586178.png)
Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Vue d'ensemble
Description
Methyl 5-aminobenzo[b]thiophene-2-carboxylate (5-ABTC) is an organic compound with a wide range of applications in research and development. It is a derivative of aminobenzoic acid, a common component of many naturally-occurring substances, and is used as a synthetic intermediate in the production of various pharmaceuticals and other compounds. 5-ABTC has been studied extensively in recent years and has been found to have a variety of interesting properties and applications.
Applications De Recherche Scientifique
Antimicrobial Activity
“Methyl 5-aminobenzo[b]thiophene-2-carboxylate” derivatives have shown significant promise in antimicrobial activity. They have been tested against various bacterial and fungal species, showing potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species such as Candida albicans . This suggests potential for the development of new antibiotics and antifungal agents.
Anticancer Properties
Thiophene derivatives, including “Methyl 5-aminobenzo[b]thiophene-2-carboxylate”, have been explored for their anticancer properties. Some compounds have demonstrated effective cytotoxic activity against cancer cell lines, such as human lung cancer cells (A-549), indicating their potential use in cancer therapy .
Antioxidant Effects
The antioxidant capacity of thiophene compounds has been evaluated using methods like the DPPH assay. Certain derivatives exhibit excellent antioxidant activity, which is crucial in the prevention of oxidative stress-related diseases .
Anticorrosion Applications
In the field of industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. This application is particularly relevant in protecting materials and structures from degradation, extending their lifespan and reducing maintenance costs .
Organic Semiconductor Applications
“Methyl 5-aminobenzo[b]thiophene-2-carboxylate” and its derivatives are important components in the development of organic semiconductors. They contribute to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are key in modern electronic devices .
Drug Discovery and Medicinal Chemistry
Thiophene derivatives are valuable building blocks in medicinal chemistry. They have been incorporated into various clinical agents, including drugs for the treatment of asthma and fungal infections. The structural versatility of thiophene allows for the synthesis of compounds with a wide range of therapeutic properties .
Propriétés
IUPAC Name |
methyl 5-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMBULBEQVHFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384972 | |
| Record name | Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
CAS RN |
20699-85-8 | |
| Record name | Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-1-benzothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



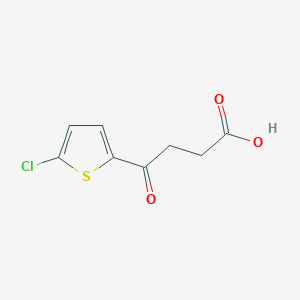


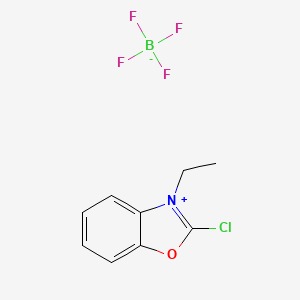



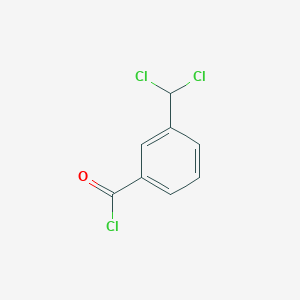

![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1586114.png)
